[7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-METHYLPIPERIDINO)METHANONE
Overview
Description
7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their sequential coupling. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes involved in disease pathways, making it a candidate for therapeutic development.
Medicine
In medicine, 7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, and further studies are being conducted to evaluate its efficacy in vivo.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the disease pathway. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)-1-piperazinyl]methanone
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
Uniqueness
Compared to similar compounds, 7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE stands out due to its unique combination of a furan ring and a pyrazolo[1,5-a]pyrimidine core. This structural feature enhances its binding affinity to biological targets and improves its photophysical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[7-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-8-20(9-6-12)17(22)13-11-19-21-14(4-7-18-16(13)21)15-3-2-10-23-15/h2-4,7,10-12H,5-6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHIDAMSGGZWNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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